molecular formula C17H18N4O4S2 B2940569 methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251697-87-6

methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2940569
CAS RN: 1251697-87-6
M. Wt: 406.48
InChI Key: UPDAGNYUPRYTBI-UHFFFAOYSA-N
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Description

Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate, also known as CTMP, is a chemical compound that has gained significant attention in the field of scientific research. CTMP is a potent and selective inhibitor of protein kinase B (PKB/Akt), which is a key regulator of cell survival and proliferation. In recent years, CTMP has been extensively studied for its potential applications in cancer research and other areas of biomedical research.

Mechanism of Action

Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate inhibits PKB/Akt activity by binding to its PH domain, which is responsible for its membrane localization. This prevents PKB/Akt from being phosphorylated and activated, thereby inhibiting downstream signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects:
methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to inhibit tumor growth in mouse xenograft models. In addition, methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been reported to have anti-inflammatory effects and to protect against ischemia/reperfusion injury in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is its high selectivity for PKB/Akt. This makes it a valuable tool for studying the role of PKB/Akt in various cellular processes. However, one of the limitations of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate. One area of research is the development of more potent and selective inhibitors of PKB/Akt. Another area of research is the investigation of the role of PKB/Akt in various disease states, including cancer, diabetes, and cardiovascular disease. Finally, the potential clinical applications of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate and other PKB/Akt inhibitors should be further explored.

Synthesis Methods

The synthesis of methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate involves a multi-step process that starts with the reaction of 3-cyanobenzyl bromide with thiomorpholine to form 3-cyanobenzyl thiomorpholine. This intermediate is then reacted with methyl 4-chloro-1H-pyrazole-5-carboxylate to form methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in cancer research. PKB/Akt is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of various types of cancer. methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate inhibits PKB/Akt activity, thereby inducing apoptosis and inhibiting cell proliferation. This makes methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate a promising candidate for the development of novel cancer therapeutics.

properties

IUPAC Name

methyl 1-[(3-cyanophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S2/c1-25-17(22)15-12-20(11-14-4-2-3-13(9-14)10-18)19-16(15)27(23,24)21-5-7-26-8-6-21/h2-4,9,12H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDAGNYUPRYTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(3-cyanobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

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